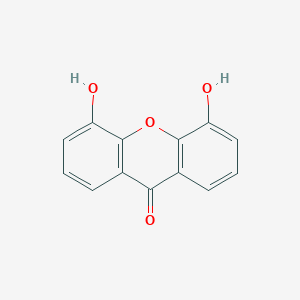

9H-Xanthen-9-one, 4,5-dihydroxy-

Description

Overview of the Xanthone (B1684191) Chemical Class in Medicinal Chemistry

Xanthones (9H-xanthen-9-one) are a class of oxygenated heterocyclic compounds widely distributed in nature, particularly in higher plants and microorganisms. nih.govresearchgate.net Their basic structure consists of a tricyclic system with a central γ-pyrone ring fused to two benzene (B151609) rings. nih.gov This core structure allows for a wide range of substitutions, leading to a vast number of natural and synthetic derivatives.

The xanthone nucleus is considered a "privileged structure" in medicinal chemistry due to the ability of its derivatives to interact with a multitude of biological targets, resulting in a broad spectrum of pharmacological activities. nih.gov These activities include, but are not limited to, anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and antioxidant effects. nih.govnih.gov The specific biological activity of a xanthone derivative is highly dependent on the type, number, and position of the functional groups attached to the xanthone scaffold. nih.gov

Significance of Dihydroxylated Xanthones in Natural Product Chemistry and Biosynthesis

Dihydroxylated xanthones are a prominent subclass of xanthones found in nature. The position of the two hydroxyl groups on the xanthone core significantly influences their chemical properties and biological activities. For instance, studies have shown that the antioxidant activity of hydroxyxanthones is related to the number and position of hydroxyl groups. nih.gov

The biosynthesis of xanthones in plants primarily follows the shikimate pathway, leading to the formation of a key benzophenone (B1666685) intermediate. nih.gov This intermediate then undergoes regioselective oxidative cyclization to form the core xanthone structure. nih.gov The subsequent hydroxylation and other modifications are catalyzed by various enzymes, such as cytochrome P450 monooxygenases, leading to the diverse array of hydroxylated xanthones observed in nature. nih.gov While the biosynthesis of many xanthones has been elucidated, specific pathways for every dihydroxy-isomer, including 4,5-dihydroxy-9H-xanthen-9-one, are not always well-defined in the literature.

Research Trajectory and Rationale for Investigating 9H-Xanthen-9-one, 4,5-dihydroxy- and its Analogs

Research into dihydroxylated xanthones has been driven by their potential therapeutic applications. For example, various dihydroxyxanthone isomers have been investigated for their cytotoxic effects against different cancer cell lines. nih.gov The rationale for studying specific isomers often stems from their identification in natural sources with traditional medicinal uses or from synthetic efforts to create novel compounds with enhanced or specific biological activities.

While extensive research has been conducted on isomers like 1,3-dihydroxyxanthone, 1,6-dihydroxyxanthone, and 3,4-dihydroxyxanthone, specific and in-depth investigations focused solely on 9H-Xanthen-9-one, 4,5-dihydroxy- appear to be less prevalent in the available scientific literature. Much of the research on dihydroxyxanthones is comparative, examining the structure-activity relationships among different isomers. The unique positioning of the hydroxyl groups in the 4,5-dihydroxy isomer could confer distinct chemical and biological properties, making it a potentially interesting candidate for further investigation, although comprehensive studies dedicated to this specific molecule are not widely reported. The synthesis of various dihydroxyxanthone analogs continues to be an active area of research to explore their therapeutic potential. nih.gov

Detailed Research Findings

Research into the biological activities of dihydroxylated xanthones has yielded a wealth of data, though specific findings for the 4,5-dihydroxy isomer are limited. The following table summarizes findings for various dihydroxyxanthone compounds to provide a comparative context.

| Compound Name | Biological Activity Investigated | Findings |

| 1,3-Dihydroxyxanthone | Anticancer | Shows notable anticancer activity against various cell lines. nih.gov |

| 1,6-Dihydroxyxanthone | Anticancer | Exhibits cytotoxic effects on cancer cells. |

| 3,4-Dihydroxyxanthone | Anticancer | Investigated for its anticancer properties. nih.gov |

| 1,2-Dihydroxyxanthone | Antioxidant, Anti-inflammatory | Demonstrates significant antioxidant and anti-inflammatory potential. |

Structure

3D Structure

Properties

CAS No. |

35040-38-1 |

|---|---|

Molecular Formula |

C13H8O4 |

Molecular Weight |

228.20 g/mol |

IUPAC Name |

4,5-dihydroxyxanthen-9-one |

InChI |

InChI=1S/C13H8O4/c14-9-5-1-3-7-11(16)8-4-2-6-10(15)13(8)17-12(7)9/h1-6,14-15H |

InChI Key |

WITSQLHLOHLSRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)OC3=C(C2=O)C=CC=C3O |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modification of the 9h Xanthen 9 One, 4,5 Dihydroxy Scaffold

Established Synthetic Routes for Xanthone (B1684191) Core Structures

The synthesis of the xanthone framework has been a subject of chemical research for over a century. instras.com Among the numerous developed routes, three classical methods have emerged as the most popular and versatile for accessing the core structure of xanthones and their derivatives. nih.govresearchgate.neteurekaselect.combenthamdirect.comnih.gov

Grover, Shah, and Shah Reaction

A significant and widely used method for synthesizing hydroxyxanthones is the Grover, Shah, and Shah reaction. eurekaselect.combenthamdirect.comnih.gov This reaction provides a convenient route by condensing an o-hydroxybenzoic acid with a reactive phenol (B47542) in the presence of a specific condensing agent. instras.com The original procedure, reported in 1955, utilized a mixture of fused zinc chloride and phosphorus oxychloride, allowing the reaction to proceed under relatively mild conditions, often between 60-80°C for one to two hours. instras.com

The reaction can proceed directly to the xanthone or may yield a 2,2′-dihydroxybenzophenone as an intermediate. instras.com This intermediate can then be isolated and cyclized in a subsequent step to form the final xanthone structure. instras.com This method's adaptability and effectiveness have made it a cornerstone in the synthesis of various hydroxylated xanthone derivatives.

Cyclodehydration of 2,2′-Dihydroxybenzophenones

The intramolecular cyclodehydration of a 2,2′-dihydroxybenzophenone intermediate is a fundamental step in many xanthone syntheses and can also be considered a distinct synthetic route. nih.goveurekaselect.combenthamdirect.comnih.gov The benzophenone (B1666685) precursor is often prepared via a Friedel-Crafts acylation, and its subsequent ring-closure is typically induced by heat. nih.gov

A common method for effecting this cyclization is by heating the 2,2′-dihydroxybenzophenone with water in a sealed tube or an autoclave at temperatures ranging from 180°C to 220°C. instras.com This dehydration step forges the ether linkage that completes the central pyrone ring of the xanthone scaffold. The initial formation of the benzophenone can also be achieved via the Grover, Shah, and Shah reaction, making this cyclodehydration the final key step in that sequence. instras.com

Electrophilic Cycloacylation of 2-Aryloxybenzoic Acids

Another major pathway to the xanthone nucleus is through the electrophilic cycloacylation of 2-aryloxybenzoic acids. nih.goveurekaselect.combenthamdirect.comnih.gov This approach involves the initial formation of a diaryl ether intermediate. When starting with an ortho-halogen substituted benzoic acid, an Ullmann condensation with a phenol is a common method to create the necessary 2-aryloxybenzoic acid precursor. nih.gov

Once the diaryl ether is formed, an intramolecular Friedel-Crafts-type acylation reaction is initiated. This acid-catalyzed cyclization closes the pyrone ring, yielding the xanthone structure. This route offers a different strategic approach to the assembly of the tricyclic system compared to methods that form the central ring from a benzophenone intermediate.

Classical and Modern Methodologies for Oxygenated Xanthones

The synthesis of oxygenated xanthones, a class that includes 4,5-dihydroxy-9H-xanthen-9-one, has evolved from classical, often harsh methods to more refined and efficient modern techniques.

Classical Methods: The earliest methods for synthesizing hydroxyxanthones involved heating a phenol and a phenolic acid with acetic anhydride. instras.com While simple, these reactions often suffered from low yields and side reactions due to the drastic conditions. instras.com The development of the Grover, Shah, and Shah reaction using zinc chloride/phosphorus oxychloride was a significant improvement. instras.com

Modern Methodologies: In recent years, more efficient reagents and strategies have been developed. Eaton's reagent, a mixture of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), has been introduced as a high-yield alternative for promoting the cyclo-acylation reaction. nih.gov It has proven successful in synthesizing various xanthone derivatives with improved yields compared to older methods. nih.gov

Other modern approaches have focused on developing entirely new routes. One such method involves the coupling of ortho-heteroatom-substituted benzoates with aryne intermediates. nih.gov This strategy can proceed under milder conditions and avoids the use of strong acids or toxic metals often required in classical syntheses. nih.gov Furthermore, diversity-oriented synthesis strategies have been employed, using modular building blocks and optimized reaction protocols to rapidly generate libraries of novel polyfunctionalized xanthones. semanticscholar.org

| Method | Key Intermediates | Typical Reagents | Reference |

|---|---|---|---|

| Grover, Shah, and Shah Reaction | 2,2′-Dihydroxybenzophenone | ZnCl₂, POCl₃; Eaton's Reagent | instras.comnih.gov |

| Cyclodehydration | 2,2′-Dihydroxybenzophenone | Heat, Water (in sealed tube) | instras.com |

| Electrophilic Cycloacylation | 2-Aryloxybenzoic Acid | Strong Acid (e.g., H₂SO₄) | nih.gov |

| Aryne Coupling | Aryne, Substituted Benzoate | Silylaryl Triflates, CsF | nih.gov |

Directed Synthesis Approaches for Dihydroxylated Xanthones

The synthesis of specifically substituted dihydroxylated xanthones, such as the 4,5-dihydroxy isomer, requires careful strategic planning. The classical methods provide the fundamental tools, but controlling the placement of functional groups—regioselectivity—is paramount. The development of direct and efficient routes to structurally diverse xanthones is a desirable goal in organic synthesis. researchgate.net

The primary strategy for achieving a target like 4,5-dihydroxyxanthone involves selecting appropriately substituted precursors for a condensation reaction. For instance, using the logic of the Grover, Shah, and Shah reaction, one might propose the condensation of 2,6-dihydroxybenzoic acid with catechol (1,2-dihydroxybenzene). The challenge in such a reaction would be to control the regiochemical outcome of the condensation and the subsequent cyclization to ensure the desired 4,5-substitution pattern is favored over other potential isomers.

Regioselective Hydroxylation Strategies

Achieving regioselectivity in the synthesis of polyhydroxyxanthones is a significant challenge, and it is most often controlled during the construction of the xanthone core rather than by direct hydroxylation of the parent scaffold. The substitution pattern of the precursors heavily influences the outcome of the cyclization step.

The regioselectivity of cyclization can be influenced by both steric and electronic factors. nih.gov For example, in the formation of 1,4-dioxygenated xanthones, the presence and nature of substituents on the aromatic rings can direct the ring-closure to favor one isomer over another. nih.gov Electron-donating or electron-withdrawing groups alter the nucleophilicity and electrophilicity of the atoms involved in the ring-forming bond, while bulky substituents can sterically hinder certain reaction pathways. nih.gov Modern tandem processes, such as those starting from chromone (B188151) precursors, have also been developed to achieve regioselective synthesis of dihydroxanthones through controlled cycloaddition reactions. researchgate.netresearchgate.net These advanced methods offer a higher degree of control, allowing for the construction of complex, polysubstituted xanthones that are similar in structure to bioactive natural products. researchgate.net

Total Synthesis of Specific Natural Xanthones

The total synthesis of natural xanthones is a field of significant research, driven by the diverse biological activities these compounds exhibit. Synthetic strategies often aim to replicate complex natural products that are otherwise difficult to isolate in large quantities.

One common approach involves the benzophenone method, which utilizes a substituted benzophenone as a key intermediate. For example, the synthesis of xanthones like 3,4-dimethoxy-1-methyl-9H-xanthen-9-one and 3,4,6-trimethoxy-1-methyl-9H-xanthen-9-one has been achieved starting from 1,2,3-trimethoxy-5-methylbenzene and an appropriate methoxybenzoyl chloride. nih.gov Another established method is the condensation of a salicylic (B10762653) acid derivative with a phenol, such as phloroglucinol, which can be followed by cyclization to form the xanthone core. researchgate.net

A notable synthesis of a naturally occurring prenylated xanthone, gartanin, and its derivatives demonstrates the complexity and multi-step nature of these processes. A direct approach would involve the prenylation of 1,3,5,8-tetrahydroxy-9H-xanthen-9-one. researchgate.net However, a more controlled synthesis was achieved by reacting 2,3,6-trimethoxybenzoic acid with phloroglucinol. This reaction, mediated by phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MeSO₃H), yields 1,3-dihydroxy-5,8-dimethoxyxanthone. researchgate.net Subsequent 3-methylbut-2-enylation (prenylation) and methylation steps produce a mixture of mono- and di-prenylated xanthones. researchgate.net Final demethylation of the desired intermediate yields the target natural product, gartanin. researchgate.net

Example Synthetic Route for 1,2-Dihydroxy-9H-xanthen-9-one Analogs

The synthesis of 1,2-dihydroxy-9H-xanthen-9-one, a specific analog of the core scaffold, highlights a targeted synthetic strategy. researchgate.netmdpi.com This multi-step process begins with the reaction between methyl 2-bromobenzoate (B1222928) and 3,4-dimethoxyphenol. mdpi.com This initial step forms the intermediate methyl 2-(3,4-dimethoxyphenoxy)benzoate.

The subsequent steps in the synthesis are as follows:

Hydrolysis: The methyl ester intermediate is hydrolyzed to its corresponding carboxylic acid, 2-(3,4-dimethoxyphenoxy)benzoic acid. mdpi.com

Cyclization: The acid is then cyclized to form the xanthone ring system, resulting in 1,2-dimethoxy-9H-xanthen-9-one. mdpi.com

Deprotection: The final step involves the deprotection of the methoxy (B1213986) groups to yield the desired 1,2-dihydroxy-9H-xanthen-9-one. mdpi.com

This synthetic pathway provides a reliable method for accessing 1,2-dihydroxy-9H-xanthen-9-one, an attractive molecule for various research applications due to its biological properties, including inhibitory activity against skin-degrading enzymes and antioxidant capabilities. researchgate.netmdpi.com

Derivatization and Structural Diversification of the 9H-Xanthen-9-one Moiety

The 9H-xanthen-9-one scaffold is a versatile platform for structural modification. Derivatization allows for the fine-tuning of its physicochemical and biological properties.

Functional Group Modifications (e.g., Acetylation, Methylation, Alkylation)

Hydroxyl groups on the xanthone core are common targets for functional group modification.

Acetylation: This reaction is often used to protect hydroxyl groups or to alter the molecule's properties. For instance, 3,6-dihydroxyxanthone can be acetylated to form 3,6-bis(acetyloxy)-9H-xanthen-9-one. researchgate.net The balance between acetylation and methylation of specific residues can be a critical factor in regulating biological processes, a concept observed in histone chemistry that may have parallels in xanthone function. nih.gov There is evidence of interplay between histone acetylation and DNA methylation, suggesting that these modifications can influence each other. nih.gov

Methylation: Methylation of hydroxyl groups to form methoxy groups is a common step in total synthesis and derivatization. researchgate.net It can be used to protect reactive hydroxyls or to create specific natural product analogs.

Alkylation: The introduction of alkyl chains to the hydroxyl groups of the xanthone scaffold is another strategy for diversification.

Synthesis of Conjugates and Glycosides

The synthesis of xanthone glycosides, where a sugar moiety is attached to the xanthone core, is a key area of derivatization. Natural examples include 5-O-β-D-glucopyranosyl-1,3-dihydroxy-xanthone-4-sulfonate, which has been isolated from Hypericum sampsoni. nih.gov The synthesis of such conjugates often involves the reaction of a protected xanthone with an activated sugar derivative. These glycosides can exhibit altered solubility and pharmacokinetic properties compared to their aglycone counterparts.

Dimerization Approaches (e.g., Bisxanthone Synthesis)

Dimeric xanthones, or bisxanthones, represent a structurally complex class of derivatives. These compounds consist of two 9H-xanthen-9-one units linked together. An example is the naturally occurring 5,5′-Oxybis(1,3,7-trihydroxy-9H-xanthen-9-one), which was isolated from the stem bark of Garcinia porrecta. mdpi.com The structure of this compound features an ether linkage between the C-5 positions of two trihydroxy-xanthone monomers. mdpi.com Other examples include jacarelhyperols A and B and globulixanthone E. nih.gov The synthesis of such dimers is challenging and can involve oxidative coupling or other specialized condensation reactions.

Introduction of Various Appendages (e.g., Prenyl, Aryl, Halogen)

The introduction of diverse chemical groups onto the xanthone scaffold is a powerful strategy for creating extensive libraries of derivatives. nih.gov

Prenylation: The attachment of prenyl groups (like 3-methylbut-2-enyl) is a common modification in natural xanthones and is often crucial for their biological activity. researchgate.net Synthetic prenylation is typically achieved by reacting a hydroxyxanthone with a prenyl halide in a nucleophilic substitution reaction. nih.gov

Arylation: Aryl groups can be introduced to the xanthone core to create compounds like 1-aryl-9H-xanthen-9-ones. A novel synthetic route involves the condensation of 2-methylchromone (B1594121) with cinnamaldehydes, followed by electrocyclization and oxidation to yield the final aryl-substituted xanthone. researchgate.net

Halogenation: Halogen atoms can be incorporated into the xanthone structure. For example, 5,7-dibromo-1,3-dihydroxy-9H-xanthen-9-one has been synthesized. researchgate.net Halogenation can significantly alter the electronic properties and biological activity of the parent molecule. nih.govnih.gov

Mechanistic Investigations of Biological Activities Attributed to 9h Xanthen 9 One, 4,5 Dihydroxy and Its Analogs

Antioxidant and Redox Modulation Mechanisms

The ability of 4,5-dihydroxy-9H-xanthen-9-one and its analogs to counteract oxidative stress is a cornerstone of their biological effects. This is achieved through a multi-pronged approach involving direct interaction with reactive species and modulation of endogenous cellular defense systems.

A primary antioxidant mechanism for xanthones is their ability to directly scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate this capacity. mdpi.comnih.gov When a substance scavenges the DPPH free radical, the solution's color changes from violet to pale yellow, and the corresponding decrease in absorbance is measured. mdpi.com

Research on the analog 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX) has confirmed its potent radical-scavenging activity. mdpi.comresearchgate.net The presence of hydroxyl groups on the xanthone (B1684191) scaffold is directly responsible for this powerful antioxidant effect. mdpi.com The mechanism involves the donation of a hydrogen atom from the hydroxyl groups to the DPPH radical, thus neutralizing it. mdpi.com The efficiency of this process is often quantified by the IC50 value, which represents the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%. While specific IC50 values for 4,5-dihydroxy-9H-xanthen-9-one are not detailed in the provided context, studies on analogous polyphenolic compounds demonstrate a wide range of potencies in DPPH assays. nih.gov For instance, various phenolic compounds show diverse EC50 values, indicating that the specific structure and hydroxyl group arrangement are critical determinants of scavenging efficacy. nih.gov

Table 1: DPPH Radical Scavenging Activity of Selected Xanthones and Related Compounds This table is illustrative and compiles data for analogous compounds to demonstrate the general activity of the chemical class.

| Compound | Activity Metric | Result | Source |

|---|---|---|---|

| 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX) | DPPH Radical Scavenging | Confirmed Activity | mdpi.comresearchgate.net |

| Chebulagic acid | IC50 | 3.5 ± 0.1 µM | researchgate.net |

| Corilagin | IC50 | 4.3 ± 0.5 µM | researchgate.net |

| Quercetin (Positive Control) | IC50 | 9.4 ± 0.6 µM | researchgate.net |

| Methyl gallate | IC50 | 12.1 ± 0.4 µM | researchgate.net |

| Rutin | IC50 | 22 ± 2 µM | researchgate.net |

Transition metals, such as iron (Fe) and copper (Cu), can participate in redox reactions that generate highly reactive hydroxyl radicals via the Fenton reaction. The ability of a compound to chelate these metal ions can prevent this radical formation, representing an important antioxidant mechanism.

Beyond direct antioxidant actions, xanthones can bolster the cell's own defense mechanisms. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. frontiersin.org Under normal conditions, Nrf2 is kept inactive by its repressor, Kelch-like ECH-associated protein 1 (Keap1). nih.gov Upon exposure to oxidative stress or activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and initiates the transcription of a suite of antioxidant and cytoprotective genes. frontiersin.org

While direct evidence for 4,5-dihydroxy-9H-xanthen-9-one is emerging, other xanthones like α- and γ-mangostin have demonstrated the ability to modulate the Nrf2 pathway. researchgate.net This activation leads to an enhanced antioxidant response, which is a promising therapeutic strategy for conditions associated with oxidative stress. nih.govmq.edu.au Bioactive compounds can trigger this pathway by interacting with Keap1, which inhibits the degradation of Nrf2 and allows it to accumulate and activate the antioxidant response element (ARE) in the genome. frontiersin.orgresearchgate.net

Mitochondria are a primary source of intracellular reactive oxygen species (ROS), including the superoxide (B77818) radical (O2•−), as a byproduct of cellular respiration. nih.gov Excessive mitochondrial ROS production can damage mitochondrial DNA, proteins, and lipids, leading to cellular dysfunction. nih.govnih.gov

The analog 1,2-dihydroxy-9H-xanthen-9-one has demonstrated notable mitochondrial antioxidant activity. mdpi.comresearchgate.net In studies using macrophages where oxidative stress was induced by rotenone (B1679576) (an inhibitor of the mitochondrial electron transport chain), 1,2-DHX was able to mitigate this stress by up to 40%. mdpi.comresearchgate.net This suggests that the compound can interfere with the cascade of events leading to mitochondrial ROS production, potentially by improving the efficiency of the electron transport chain or by directly scavenging radicals generated within the mitochondria. nih.gov

Anti-Inflammatory Signaling Pathways

Inflammation and oxidative stress are often interconnected, with one process capable of triggering and amplifying the other. Xanthones exhibit anti-inflammatory effects by intervening in key signaling pathways that regulate the production of inflammatory mediators.

Pro-inflammatory mediators like Interleukin-6 (IL-6) and Prostaglandin (B15479496) E2 (PGE2) play central roles in the inflammatory response. nih.govnih.gov Elevated levels of these molecules are associated with chronic inflammatory conditions. nih.govnih.gov

Research has shown that 1,2-dihydroxy-9H-xanthen-9-one possesses anti-inflammatory properties by directly inhibiting the synthesis of these key mediators. mdpi.comresearchgate.net In studies conducted on human macrophages, 1,2-DHX was effective in reducing the production of both IL-6 and PGE2. mdpi.comresearchgate.net This inhibition of pro-inflammatory molecule synthesis points to the compound's ability to modulate the upstream signaling cascades, such as the NF-κB pathway, which are responsible for the expression of these mediators.

Table 2: Anti-Inflammatory Activity of 1,2-dihydroxy-9H-xanthen-9-one This table summarizes the observed effects on key inflammatory molecules.

| Compound | Cell Type | Inhibited Mediator | Observed Effect | Source |

|---|---|---|---|---|

| 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX) | Human Macrophages | Interleukin-6 (IL-6) | Inhibition of synthesis | mdpi.comresearchgate.net |

| 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX) | Human Macrophages | Prostaglandin E2 (PGE2) | Inhibition of synthesis | mdpi.comresearchgate.net |

Cellular Inflammatory Response Modulation in Macrophages

The inflammatory response, a crucial component of the body's defense mechanism, can lead to chronic inflammatory diseases when dysregulated. Macrophages are key players in orchestrating this response. The xanthone scaffold, including dihydroxy-substituted derivatives, has been investigated for its potential to modulate macrophage activity. nih.govresearchgate.net

Xanthone derivatives have demonstrated the ability to attenuate inflammatory responses in human macrophages. nih.gov For instance, certain xanthones can inhibit the production of pro-inflammatory mediators. Studies on 1,2-dihydroxy-9H-xanthen-9-one, a positional isomer of the subject compound, have shown it can inhibit the synthesis of interleukin-6 (IL-6) and prostaglandin E2 (PGE2) in human macrophages. mdpi.com This suggests that dihydroxy-xanthones may have anti-inflammatory properties. The mechanism for these effects is thought to involve the modulation of key signaling pathways. For example, some xanthones have been shown to interfere with the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory process. nih.govnih.gov Furthermore, the activation of the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, a critical regulator of cellular antioxidant responses, has been identified as a mechanism by which xanthones counteract inflammation and oxidative stress in macrophages. nih.gov

The general anti-inflammatory effects of xanthones in macrophages are summarized below:

| Effect | Mediators/Pathways Involved | Reference |

| Attenuation of pro-inflammatory gene expression | Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6) | nih.gov |

| Inhibition of pro-inflammatory mediators | Prostaglandin E2 (PGE2) | mdpi.com |

| Modulation of signaling pathways | NF-κB, MAPK | nih.govnih.gov |

| Activation of antioxidant response | Nrf2 pathway | nih.gov |

Enzyme Target Modulation

Glycosidase Inhibition (e.g., α-Glucosidase)

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into glucose. scielo.br Inhibition of this enzyme can delay glucose absorption, making it a therapeutic target. scielo.br Xanthone derivatives have emerged as a significant class of α-glucosidase inhibitors. sunyempire.edunih.gov

The inhibitory potential of xanthones against α-glucosidase is influenced by their substitution pattern. Studies on various natural and synthetic xanthones have revealed that the presence and position of hydroxyl groups on the xanthone core are critical for activity. For example, a series of xanthones isolated from Garcinia schomburgkiana demonstrated potent α-glucosidase inhibition, with IC50 values significantly lower than the standard drug, acarbose. tandfonline.com One of the most active compounds, dulxanthone D, exhibited an IC50 value of 2.91 µM. tandfonline.com Kinetic studies have shown that xanthones can act as reversible, mixed-type inhibitors of α-glucosidase. nih.gov This suggests that they can bind to both the free enzyme and the enzyme-substrate complex.

The following table summarizes the α-glucosidase inhibitory activity of selected xanthone derivatives:

| Compound | IC50 (µM) | Source/Reference |

| Dulxanthone D | 2.91 | Garcinia schomburgkiana tandfonline.com |

| α-Mangostin | Micromolar range | Garcinia mangostana nih.govnih.gov |

| Acarbose (Standard) | 179 | tandfonline.com |

Matrix Metalloproteinase (MMP) Inhibition (e.g., Collagenase, Elastase)

Matrix metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of extracellular matrix components, such as collagen and elastin. nih.govnih.gov Overactivity of MMPs is implicated in conditions like skin aging and cancer metastasis. nih.govmdpi.com Xanthone derivatives have been investigated as potential inhibitors of MMPs, including collagenase (MMP-1) and elastase. nih.govresearchgate.net

Xanthohumol, a prenylated chalcone (B49325) that can be considered an analog of the xanthone structure, has been shown to directly inhibit the activity of MMP-1, MMP-2, and MMP-9. nih.gov The inhibition of elastase by xanthone derivatives has also been reported. nih.govresearchgate.net For instance, certain synthetic xanthones have shown elastase inhibitory activity, although in some cases, this was weaker than their tyrosinase inhibitory effects. nih.gov The mechanism of MMP inhibition by these compounds can involve chelation of the zinc ion at the enzyme's active site, a common feature of many MMP inhibitors. nih.gov

The inhibitory activities of selected compounds against collagenase and elastase are presented below:

| Compound/Extract | Enzyme Inhibited | Inhibitory Activity | Reference |

| Xanthohumol | Elastase, MMP-1, MMP-2, MMP-9 | Significant inhibition | nih.gov |

| White Tea Extract | Collagenase, Elastase | ~87% inhibition (Collagenase), High inhibition (Elastase) | nih.gov |

| Green Tea Extract | Collagenase | 47.17% inhibition | nih.gov |

Hyaluronidase (B3051955) Inhibition

Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix involved in tissue hydration and lubrication. bslonline.orgmrs-j.org Inhibition of hyaluronidase can have anti-inflammatory effects and is also of interest in the cosmetics industry for preventing skin aging. bslonline.orgresearchgate.net

The potential of xanthone derivatives to inhibit hyaluronidase has been explored in several studies. In a screening of a library of synthetic xanthones, most compounds did not show significant hyaluronidase inhibition at the tested concentrations. nih.gov However, other studies have reported hyaluronidase inhibitory activity for certain plant extracts containing xanthones and other phenolic compounds. For example, a novel xanthone glycoside from Mangifera indica leaves was investigated for its anti-skin aging properties, which included the inhibition of hyaluronidase. researchgate.net The inhibitory mechanism is thought to involve interactions with the enzyme that prevent it from binding to its substrate, hyaluronic acid.

Cholinesterase Inhibition (e.g., Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE))

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. nih.gov Inhibitors of these enzymes are the primary treatment for the symptoms of Alzheimer's disease. nih.gov The xanthone scaffold has been identified as a promising template for the development of potent cholinesterase inhibitors. researchgate.net

Numerous synthetic xanthone derivatives have been synthesized and evaluated for their ability to inhibit AChE and BuChE. tandfonline.comnih.govdoaj.orgnih.gov Structure-activity relationship studies have revealed that the nature and position of substituents on the xanthone ring system significantly influence the inhibitory potency and selectivity. For example, a series of 3-O-substituted xanthone derivatives showed potent AChE inhibition with IC50 values in the low micromolar range. tandfonline.comnih.gov Kinetic studies of some of these derivatives have indicated a mixed-type inhibition mechanism, suggesting they can bind to both the catalytic active site and peripheral anionic site of the enzyme. tandfonline.comnih.gov

The following table provides examples of the cholinesterase inhibitory activities of some xanthone derivatives:

| Compound | Target Enzyme | IC50 (µM) | Inhibition Mechanism | Reference |

| 3-(4-phenylbutoxy)-9H-xanthen-9-one | AChE | 0.88 - 1.28 | Mixed | tandfonline.comnih.gov |

| Ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate | AChE | 0.88 - 1.28 | Mixed | tandfonline.comnih.gov |

| Chitralinine-C | AChE | 11.64 | Competitive | researchgate.net |

| Chitralinine-C | BuChE | 24.31 | Competitive | researchgate.net |

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. nih.gov Its inhibition is a key strategy for the treatment of hyperpigmentation disorders and is also of great interest in the cosmetics industry for skin whitening products. nih.govresearchgate.net Xanthones have been extensively studied as tyrosinase inhibitors. nih.govnih.govjst.go.jpmdpi.comresearchgate.netmdpi.com

The inhibitory activity of xanthones against tyrosinase is highly dependent on their chemical structure, particularly the hydroxylation pattern. nih.govjst.go.jp Many dihydroxy-xanthone derivatives have shown potent tyrosinase inhibitory activity, often exceeding that of the standard inhibitor, kojic acid. nih.gov For instance, a study on 3-aryl substituted xanthone derivatives found that the introduction of a hydroxyl group in the 3-aromatic ring enhanced the inhibitory potency. nih.govjst.go.jp Kinetic studies have revealed that these compounds can act as reversible and mixed-type inhibitors. nih.govjst.go.jp Molecular docking studies suggest that xanthones can bind to the active site of tyrosinase, with some derivatives interacting with the binuclear copper-binding site. nih.govjst.go.jp

The tyrosinase inhibitory activities of selected xanthone derivatives are shown in the table below:

| Compound | IC50 (µM) | Inhibition Mechanism | Reference |

| Xanthone 27 (synthetic) | 1.9 | Allosteric interaction implied | nih.gov |

| Compound 4t (3-aryl substituted) | 11.3 | Reversible, competitive-uncompetitive mixed-II type | nih.govjst.go.jp |

| Pyranocycloartobiloxanthone A | Comparable to kojic acid | Not specified | mdpi.com |

| Kojic Acid (Standard) | >11.4 (approx. 6x higher than Xanthone 27) | - | nih.gov |

Antineoplastic and Cytotoxic Mechanisms

The anticancer potential of xanthone derivatives has been a subject of considerable research, with investigations spanning various mechanisms of action, including the activation of caspase proteins to induce apoptosis and the inhibition of protein kinases involved in cancer cell proliferation. nih.gov

The cytotoxic effects of xanthone derivatives have been evaluated against a variety of human cancer cell lines. While specific data for 4,5-dihydroxy-9H-xanthen-9-one is limited, numerous studies on its analogs demonstrate potent cellular growth inhibitory activities.

For instance, a series of 34 synthesized xanthones were tested for their in vitro inhibitory activities against five human cancer cell lines. nih.gov Among these, 7-Bromo-1,3-dihydroxy-9H-xanthen-9-one was identified as the most potent agent against the MDA-MB-231 breast cancer cell line, with a half-maximal inhibitory concentration (IC₅₀) of 0.46 ± 0.03 μM. nih.govnih.gov Another study reported the isolation of two xanthones from the fungus Avicennia marina, which exhibited moderate cytotoxic activity against KB and KBv200 cell lines. nih.gov Specifically, 1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-one showed IC₅₀ values of 20.0 and 30.0 µM, while 1-hydroxy-4,7-dimethoxy-6-(3-oxobutyl)-9H-xanthen-9-one had IC₅₀ values of 35.0 and 41.0 µM against KB and KBv200 cell lines, respectively. nih.gov

Furthermore, ananixanthone derivatives have demonstrated anticancer activity against LS174T, SNU-1, and K562 cancer cell lines, with IC₅₀ values ranging from 2.96 to 50.0 µg/mL. nih.gov The structural differences among these derivatives, particularly the presence and position of hydroxyl and other functional groups, play a critical role in their cytotoxic potency. nih.gov

Table 1: Cytotoxic Activity of Selected Xanthone Derivatives

| Compound | Cancer Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| 7-Bromo-1,3-dihydroxy-9H-xanthen-9-one | MDA-MB-231 | 0.46 ± 0.03 μM | nih.govnih.gov |

| 1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-one | KB | 20.0 µM | nih.gov |

| 1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-one | KBv200 | 30.0 µM | nih.gov |

| 1-hydroxy-4,7-dimethoxy-6-(3-oxobutyl)-9H-xanthen-9-one | KB | 35.0 µM | nih.gov |

| 1-hydroxy-4,7-dimethoxy-6-(3-oxobutyl)-9H-xanthen-9-one | KBv200 | 41.0 µM | nih.gov |

| Paeciloxanthone | HepG2 | 3.33 µM | nih.gov |

A primary mechanism through which xanthone derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov The process of apoptosis is highly regulated and can be initiated through various cellular pathways. nih.gov

One study on a novel prenylated xanthone demonstrated that its mechanism of action involved the induction of apoptosis in cancer cells. nih.gov Another investigation into a xanthone derivative, referred to as XD-1, found that it induced caspase-dependent apoptosis in HepG2 human liver cancer cells. nih.gov This was evidenced by the upregulation of cleaved caspase-9, cleaved caspase-3, and cleaved PARP (poly(ADP-ribose) polymerase). nih.gov Caspase-9 acts as an initiator caspase, which then activates executioner caspases like caspase-3, leading to the cleavage of cellular proteins such as PARP and ultimately resulting in the characteristic morphological and biochemical changes of apoptosis. nih.gov

Furthermore, the combination of 7-Bromo-1,3-dihydroxy-9H-xanthen-9-one and 5,6-dimethylxanthone-4-acetic acid (DMXAA) was found to induce apoptosis, with analyses indicating varying contributions of early and late apoptosis, as well as necrosis, to cell death. nih.govnih.gov This combination was also shown to regulate the p53/MDM2 pathway to a healthier state. nih.govnih.gov

Telomerase is an enzyme that is overexpressed in the vast majority of cancer cells and is crucial for maintaining telomere length, thereby enabling the indefinite proliferation of malignant cells. nih.govmdpi.com Inhibition of telomerase is therefore considered a promising strategy for cancer therapy. nih.govmdpi.com

Xanthones are among the natural product classes that have been identified as potential telomerase inhibitors. nih.gov The mechanism of telomerase inhibition by certain compounds involves the stabilization of G-quadruplex (G4) structures in human telomeric DNA. nih.govacs.org These G4 structures can interfere with the activity of the telomerase enzyme. nih.govacs.org Some xanthone derivatives have been reported to show specificity for G4 DNA over double-stranded DNA. nih.gov The planar tricyclic aromatic scaffold of the xanthone moiety is thought to interact with G4 DNA through a stacking mode. nih.gov

While direct evidence for telomerase inhibition by 4,5-dihydroxy-9H-xanthen-9-one is lacking, the general potential of the xanthone scaffold to interact with and stabilize G4 DNA suggests a possible avenue for its anticancer activity. nih.govacs.org

The cell cycle is regulated by a family of enzymes known as cyclin-dependent kinases (CDKs), and the uncontrolled regulation of these kinases is a hallmark of many cancers. nih.govyoutube.com Consequently, CDK inhibitors have emerged as a significant class of cancer therapeutics. nih.govyoutube.com

Research has shown that certain xanthones isolated from the purple mangosteen (Garcinia mangostana) fruit can inhibit CDK2/CyclinE1. nih.gov In a study evaluating nine different xanthones, γ-mangostin and α-mangostin were identified as the strongest inhibitors of this complex. nih.govnih.gov The inhibitory effect was found to be dependent on the position of key functional groups, such as hydroxyl and isoprenyl groups. nih.gov

The study utilized a cell-free biochemical assay to determine the direct inhibitory effect of these xanthones on CDK2/CyclinE1 activity. nih.gov The results indicated that mangosteen xanthones dose-dependently inhibited the enzyme. nih.gov Garcinone D and 3-isomangostin (B95915) also showed moderate activity against CDK2, suggesting that these compounds could function as broad-spectrum CDK inhibitors. nih.gov

Table 2: Inhibition of CDK2/CyclinE1 by Mangosteen Xanthones

| Compound | EC₅₀ (μM) | Reference |

|---|---|---|

| γ-Mangostin | 14.15 | nih.gov |

| α-Mangostin | 19.89 | nih.gov |

Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated in inflammatory conditions and in various cancers. nih.gov It plays a key role in the synthesis of prostaglandins, which are signaling molecules involved in inflammation and cell growth. nih.gov

A study on γ-mangostin , a xanthone derivative from mangosteen, demonstrated its ability to directly inhibit the activities of both COX-1 and COX-2. nih.gov The IC₅₀ values for the inhibition of COX-1 and COX-2 were approximately 0.8 μM and 2 μM, respectively. nih.gov Kinetic analysis indicated that γ-mangostin competitively inhibited both COX isoforms. nih.gov

Additionally, research on 1,2-dihydroxy-9H-xanthen-9-one , a close analog of the subject compound, has shown that it can reduce the release of the pro-inflammatory mediator prostaglandin E2 (PGE2) in human macrophages. mdpi.com Since PGE2 is a downstream product of the COX pathway, this finding suggests a potential inhibitory effect on COX enzymes.

Antimicrobial Action Modes

Xanthone derivatives have demonstrated a broad spectrum of antimicrobial activities against various pathogens, including bacteria and fungi. nih.govnih.gov The mechanisms underlying these activities are multifaceted and can involve the disruption of bacterial cell structures and the inhibition of essential cellular processes.

One of the primary modes of antimicrobial action for some xanthones is the disruption of the bacterial cytoplasmic membrane. nih.gov For example, α-mangostin has been shown to have a rapid bactericidal effect by disrupting the cytoplasmic membranes of bacteria. nih.gov Other xanthone derivatives have been found to inhibit bacterial efflux pumps, which are membrane proteins that can expel antibiotics from the bacterial cell, leading to multidrug resistance. mdpi.com The inhibition of these pumps can, therefore, restore the efficacy of antibiotics. mdpi.com

Recent studies on synthetic xanthone derivatives have revealed a dual-action mechanism involving both cell wall destruction and the inhibition of DNA gyrase, an enzyme essential for DNA replication. nih.gov Some cationic xanthone derivatives are thought to exert their effect by first binding to and disrupting the bacterial cell membrane, and then entering the cell to interact with intracellular components like nucleic acids, thereby inhibiting DNA synthesis. nih.gov

The antimicrobial activity of xanthones is often linked to the presence and position of hydroxyl groups on the xanthone scaffold. bohrium.com For instance, 1,5-dihydroxy-6,7-dimethoxyxanthone has shown good antibacterial activity against Staphylococcus epidermidis and Bacillus cereus, while 1,3,6-trihydroxy-7-methoxyxanthone is active against Salmonella Typhimurium. nih.gov

Antibacterial Activities against Specific Strains (including multidrug-resistant)

Xanthone derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The emergence of multidrug-resistant (MDR) strains, such as methicillin-resistant Staphylococcus aureus (MRSA), has intensified the search for novel antibacterial agents, with xanthones emerging as promising candidates. nih.govnih.gov

The antibacterial efficacy of xanthone analogs is often linked to their substitution patterns. For instance, α-mangostin, a well-studied prenylated xanthone, exhibits potent and rapid bactericidal action against various pathogenic S. aureus and MRSA strains, with Minimum Inhibitory Concentrations (MICs) in the range of 0.5–1 μg/ml. nih.gov Its mechanism is believed to involve the disruption of the bacterial cytoplasmic membrane. nih.gov Structure-activity relationship (SAR) analyses suggest that a 1,3,6,7-tetraoxygenated xanthone skeleton is particularly effective against MRSA. nih.gov

Synthetic modifications of the xanthone scaffold have yielded derivatives with significant antibacterial properties. A series of xanthone derivatives were developed where one compound, labeled XT17, showed strong broad-spectrum activity. nih.gov Its mode of action was multifaceted, involving the disruption of the cell wall by interacting with lipoteichoic acid (in Gram-positive bacteria) or lipopolysaccharides (in Gram-negative bacteria) and inhibiting DNA synthesis. nih.gov The ability of XT17 to bind to the bacterial gyrase enzyme was confirmed through docking studies. nih.gov

Simple hydroxylated and methoxylated xanthones generally show that these substitutions have a modest effect on antibacterial activity. nih.gov However, the addition of other functional groups can significantly enhance potency. For example, certain aminothioxanthones, which are bioisosteres of xanthones, have shown notable antibacterial effects. researchgate.net

Table 1: Antibacterial Activity of Selected Xanthone Analogs

| Compound/Analog | Target Strain(s) | Observed Activity / MIC | Reference(s) |

|---|---|---|---|

| α-Mangostin | S. aureus, MRSA | MIC: 0.5–1 μg/ml | nih.gov |

| Xanthone Derivative XT17 | Gram-positive and Gram-negative bacteria | Strong broad-spectrum activity | nih.gov |

| 2-(3-(Allylamino)propoxy)-9H-xanthen-9-one hydrochloride | S. aureus, E. coli, E. faecalis | Efficacious | nih.gov |

| 6-chloro-2-methyl-9H-xanthen-9-one derivatives | S. aureus, E. coli, E. faecalis | Efficacious | nih.gov |

This table is based on data for xanthone analogs, as specific data for 9H-Xanthen-9-one, 4,5-dihydroxy- was not available.

Antifungal Properties and Virulence Factor Inhibition (e.g., germ tube and biofilm formation)

Xanthones are also recognized for their significant antifungal properties, acting against a range of pathogenic fungi, including species of Candida, Aspergillus, and various dermatophytes. mdpi.comresearchgate.net The mechanism of action for many antifungal xanthones involves the disruption of the fungal cell membrane's integrity, often by interfering with ergosterol (B1671047) biosynthesis. researchgate.net

Studies on simple oxygenated xanthones have demonstrated their potential as antifungal agents. For example, 1,2-dihydroxy-9H-xanthen-9-one, a structural analog of the target compound, has been noted for its biological activities, which form the basis for investigating its antifungal potential. mdpi.com Research on a series of synthetic xanthones showed that derivatives with specific substitutions could effectively inhibit fungal growth. One study found that 2-(3-(allylamino)propoxy)-9H-xanthen-9-one hydrochloride was capable of inhibiting all fungal species tested. nih.gov

A significant aspect of the antifungal activity of xanthone analogs is their ability to inhibit key virulence factors, which are crucial for the pathogenicity of fungi like Candida albicans. Two such critical factors are the formation of germ tubes and biofilms.

Germ Tube Inhibition: The transformation from yeast to hyphal form (germ tube formation) is a key virulence factor for C. albicans. The inhibition of this process can reduce the fungus's ability to invade host tissues. Certain xanthone derivatives have shown a potent inhibitory effect on germ tube formation.

Biofilm Inhibition: Biofilms are structured communities of microbial cells that adhere to surfaces and are encased in a self-produced extracellular matrix. They are notoriously resistant to antimicrobial agents. The ability of xanthone derivatives to inhibit biofilm formation or eradicate pre-formed biofilms is a highly desirable attribute. For instance, certain xanthoangelol-derived compounds have been shown to inhibit S. aureus biofilm formation in a concentration-dependent manner. nih.gov While this study focused on bacteria, the anti-biofilm principle is a key area of investigation for antifungal xanthones as well.

Table 2: Antifungal and Virulence Factor Inhibition by Xanthone Analogs

| Compound/Analog | Target Organism/Process | Observed Activity | Reference(s) |

|---|---|---|---|

| 2-(3-(Allylamino)propoxy)-9H-xanthen-9-one hydrochloride | Various Fungi | Inhibited growth of all tested species | nih.gov |

| 6-chloro-2-methyl-9H-xanthen-9-one derivatives | Yeasts and Dermatophytes | Significant efficacy | nih.gov |

| Xanthoangelol-derived compound 9h | S. aureus Biofilm Formation | Concentration-dependent inhibition | nih.gov |

This table is based on data for xanthone analogs, as specific data for 9H-Xanthen-9-one, 4,5-dihydroxy- was not available.

Structure Activity Relationship Sar Studies and Computational Modeling of 9h Xanthen 9 One, 4,5 Dihydroxy Derivatives

Positional Isomerism and Hydroxyl Group Contributions to Bioactivity

The number and placement of hydroxyl (-OH) groups on the xanthone (B1684191) core are fundamental determinants of its biological activity. The concept of positional isomerism, where molecules have the same formula but differ in the position of functional groups on a parent structure, is key to understanding the varying bioactivities among dihydroxyxanthones.

The antioxidant capacity of hydroxyxanthones is a prime example of this relationship. Research indicates that the mere presence of multiple hydroxyl groups does not guarantee high activity. In some cases, a greater number of hydroxyl groups can lead to diminished antioxidant activity due to the formation of strong intramolecular hydrogen bonds, which can hinder the molecule's ability to donate a hydrogen atom to scavenge free radicals. nih.gov For instance, one study found that a dihydroxyxanthone, where the hydroxyl groups were positioned far from each other, exhibited stronger antioxidant activity than trihydroxyxanthone isomers. nih.gov This separation allows free radicals to more easily access and react with the hydroxyl groups. nih.gov The presence of hydroxyl groups in the xanthone scaffold is directly responsible for their potent antioxidant activity. mdpi.com

In the context of anticancer activity, the position of hydroxyl groups is also critical. Studies evaluating various hydroxyxanthones against breast cancer cell lines seek to understand how the number and position of these groups influence efficacy. researchgate.net The specific arrangement of hydroxyl groups can affect how the molecule interacts with biological targets, such as enzymes or DNA. For example, in the related flavanone (B1672756) class of compounds, the position of a single hydroxyl group significantly alters the molecule's acidity (pKa) and its interaction with water, which in turn affects its bioavailability and pharmacological action. mdpi.com The strategic placement of functional groups can control the molecular assembly pathways, highlighting the importance of positional engineering in designing bioactive molecules. nih.gov

Influence of Substituent Patterns on Pharmacological Effects

Beyond the foundational hydroxyl groups, the introduction of other substituents at various positions on the xanthone ring system can dramatically modulate the pharmacological profile.

The specific carbon positions on the xanthone scaffold are not equivalent in their impact on bioactivity. SAR studies have identified certain positions as "hot spots" for modification.

C-1, C-4, and C-9: A QSAR study on anti-tuberculosis agents identified the net atomic charges at positions C-1, C-4, and the carbonyl carbon C-9 as critical for activity. nih.gov The model suggested that making these positions more electron-rich, for instance by introducing electron-donating groups, would enhance antitubercular efficacy. nih.gov

C-1 and C-3: For acetylcholinesterase (AChE) inhibition, relevant for Alzheimer's disease, substitutions at the C-3 position were found to be crucial. researchgate.net A study of 1-hydroxy-3-O-substituted xanthones showed that while the parent 1,3-dihydroxyxanthone had some activity, derivatives with various alkyl and alkenyl chains at the C-3 oxygen were significantly more potent. researchgate.net Conversely, modifications at the C-1 position did not appear to contribute favorably to anti-AChE activity. researchgate.net In a different context, C-1 aminated xanthones with a 3,4-dioxygenated pattern have been highlighted for their non-toxic antifouling properties. nih.gov

C-3 and C-6: In the development of AChE inhibitors, the length and nature of aliphatic chains substituted at the C-3 and C-6 hydroxyl groups were shown to influence activity. researchgate.net

C-1 and C-8: For α-glucosidase inhibition, the position of glycoside units is a key factor. An assay demonstrated that xanthone glucosides with the sugar unit at C-1 exhibited more potent inhibitory activity than those with the unit located at C-8. nih.gov

The following table summarizes the observed importance of specific substitution positions on the xanthone core for various biological activities.

| Position(s) | Target/Activity | Observation | Source(s) |

| C-1, C-4, C-9 | Anti-tuberculosis | Net atomic charge at these positions is critical. Electron-donating groups are favorable. | nih.gov |

| C-1, C-3, C-4 | Antifouling | A C-1 aminated group with a 3,4-dioxygenated pattern is optimal. | nih.gov |

| C-1, C-3 | Acetylcholinesterase Inhibition | Substitution at C-3 enhances activity; modification at C-1 is not favorable. | researchgate.net |

| C-1, C-8 | α-Glucosidase Inhibition | Glycoside substitution at C-1 is more potent than at C-8. | nih.gov |

The type of functional group introduced onto the xanthone scaffold is as important as its position. A wide array of substituents has been explored to fine-tune the pharmacological effects.

Electron-Donating Groups: For anti-tuberculosis activity, QSAR models suggest that electron-donating groups such as hydroxyl, methoxy (B1213986), ester, or amide groups are beneficial when placed at or near positions C-1, C-4, and C-9. nih.gov

Alkoxyl and Alkyl Groups: The introduction of alkoxyl groups (an alkyl group linked to oxygen) at the C-3 position of 1,3-dihydroxyxanthone has been systematically studied. researchgate.net The chain length and branching of these alkyl groups play a role in AChE inhibition, with specific lengths showing optimal activity. researchgate.net However, for antioxidant activity, methylation of essential hydroxyl groups can lead to inactive compounds, suggesting that free hydroxyls are necessary for this particular effect. researchgate.net

Halogen Groups: In a study on antifouling agents, a chloromethyl group at C-1 was associated with a greater enhancement of activity compared to a bromomethyl group at the same position. nih.gov

Nitrogen-Containing Groups: The introduction of basic side chains, often containing nitrogen, is a common strategy to increase water solubility and modulate receptor affinity. nih.gov For antifouling activity, cyclic amine moieties like morpholine, piperazine, and piperidine (B6355638) attached to C-1 resulted in high anti-settlement activity. nih.gov Similarly, the direct functionalization of dihydroxyxanthones with nitrogen-containing heterocycles like 1,2,4-triazines has been explored to create new bioactive materials. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for predicting the activity of newly designed molecules and for understanding the underlying mechanisms of action.

Predictive QSAR models are developed by correlating calculated molecular descriptors of a set of compounds with their experimentally measured biological activities. nih.gov These models, once validated, can be used to screen virtual libraries of compounds and prioritize synthesis efforts. nih.gov

For xanthone derivatives, several successful QSAR models have been developed. A model for anti-tuberculosis activity was established using multi-linear regression (MLR), resulting in an equation that predicts the Minimum Inhibitory Concentration (MIC) based on electronic properties at specific atoms. nih.gov This model showed good statistical reliability (r² = 0.730), indicating that over 72% of the variance in anti-tuberculosis activity could be explained by the selected descriptors. nih.gov

Another QSAR model was developed for the anticancer activity of xanthones targeting the enzyme DNA topoisomerase IIα. nih.gov This model demonstrated a high degree of correlation (r² = 0.84) and strong predictive power (cross-validated r² = 0.82), making it a useful tool for designing novel topoisomerase inhibitors. nih.gov

The table below presents an example of a predictive QSAR model for the anti-tuberculosis activity of xanthone derivatives.

| QSAR Model Equation | Target Activity | Statistical Metric (r²) | Key Descriptors | Source |

| Log MIC = 3.113 + 11.627 qC1 + 15.955 qC4 + 11.702 qC9 | Anti-tuberculosis | 0.730 | Net atomic charge at C1, C4, and C9 | nih.gov |

A crucial step in QSAR is the identification of molecular descriptors that effectively capture the structural features responsible for bioactivity. nih.gov These descriptors can be electronic (like net atomic charge), steric (like molecular shape), or hydrophobic (like LogP).

For the anti-tuberculosis activity of xanthones, the key molecular descriptors identified were the net atomic charges on carbons C-1, C-4, and C-9. nih.gov This indicates that the electronic properties of these specific atoms are paramount for the compound's interaction with its biological target. nih.gov

In a different QSAR study on the anticancer activity of xanthones, a different set of descriptors was found to be important:

Dielectric Energy: Related to the electrostatic interactions of the molecule.

Hydroxyl Group Count: The number of hydroxyl groups.

LogP: A measure of the molecule's hydrophobicity.

Shape Index: A descriptor of molecular shape.

Solvent-Accessible Surface Area: The surface area of the molecule accessible to a solvent. nih.gov

The identification of these varied descriptors across different studies underscores that the structural requirements for activity are highly dependent on the specific biological target and pharmacological effect being investigated.

Molecular Docking and Dynamics Simulations of 9H-Xanthen-9-one, 4,5-dihydroxy- Derivatives

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between small molecules and biological targets at an atomic level. nih.gov These techniques provide crucial insights into the structure-activity relationships of 9H-Xanthen-9-one, 4,5-dihydroxy-, and its related derivatives, guiding the design of new, more potent compounds.

Ligand-Target Protein Interactions

Molecular docking studies are employed to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or nucleic acid. nih.gov For xanthone derivatives, these studies have revealed specific binding modes and key interactions that are crucial for their biological activity.

One significant target for xanthone derivatives is the G-quadruplex (G4) DNA structure, which is found in regions of the human genome and plays a role in cellular processes like gene expression regulation. nih.gov Computational studies have shown that certain xanthone derivatives interact with G4 DNA primarily through an "end-stacking" mode, where the planar xanthone core stacks onto the terminal G-tetrad of the quadruplex. nih.gov For example, in simulations with the c-MYC G-quadruplex, xanthone derivatives were found to interact with specific nucleotides, including guanines 4, 8, 13, and 17, as well as adenine (B156593) 3 and thymine (B56734) 7. nih.gov

Other studies focusing on different xanthone scaffolds have identified interactions with protein targets. For instance, aminated xanthones designed to inhibit the murine double minute 2 (MDM2)-p53 interaction showed specific binding poses within the MDM2 protein, highlighting the potential for this class of compounds to act as p53 activators. nih.gov Similarly, investigations into the binding of xanthene derivatives to calf thymus DNA (CT-DNA) suggest that the interaction occurs via groove binding. srce.hr The ability to predict these binding poses and identify the specific amino acid or nucleotide residues involved is a critical step in understanding the mechanism of action and in the rational design of new derivatives. nih.gov

Binding Affinity and Energetics

Binding affinity refers to the strength of the interaction between a ligand and its target. In computational studies, this is often estimated by calculating the binding energy, where a lower (more negative) value typically indicates a more stable ligand-target complex. srce.hr These calculations help to quantify and compare the potency of different derivatives.

Molecular docking studies have calculated the binding energies for various xanthone derivatives against their respective targets. For example, the binding energies of four different derivatives with the c-MYC G-quadruplex were determined to be -7.72, -13.05, -10.30, and -10.55 kcal/mol, respectively, indicating varying degrees of stability in the complexes formed. nih.gov In a separate study, two xanthene derivatives investigated for their interaction with CT-DNA showed binding energies of -9.39 and -8.65 kcal/mol. srce.hr These results supported in vitro findings on the compounds' antiproliferative activity. srce.hr

Below is a table summarizing the binding energies of select xanthone derivatives from computational studies.

| Derivative | Target | Binding Energy (kcal/mol) |

| XPNhF2 | c-MYC G-Quadruplex | -7.72 nih.gov |

| XPNh2 | c-MYC G-Quadruplex | -13.05 nih.gov |

| XPNhMe2 | c-MYC G-Quadruplex | -10.30 nih.gov |

| XPNhM2 | c-MYC G-Quadruplex | -10.55 nih.gov |

| Compound 1 | CT-DNA | -9.39 srce.hr |

| Compound 2 | CT-DNA | -8.65 srce.hr |

Conformational Flexibility Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system, revealing how the ligand and target behave and interact over time. rsc.org These simulations are crucial for analyzing the conformational flexibility of both the 4,5-dihydroxy-9H-xanthen-9-one derivative and its target protein upon binding.

MD simulations are typically performed by placing the docked ligand-target complex into a simulated physiological environment, often a water box with neutralizing ions, and applying a force field (like OPLS 2005) to govern the atomic interactions. nih.gov The system is then minimized and equilibrated before a production run simulates the molecular motions over a set period, for instance, 100 nanoseconds. nih.gov

Analysis of the MD simulation trajectories can reveal:

Stability of the complex: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can assess if the binding is stable over time.

Key interactions: The simulations show which interactions, such as hydrogen bonds or hydrophobic contacts, are consistently maintained. For example, analysis can break down hydrogen bonds into subtypes, such as those with the protein backbone or side chains, and quantify their occurrence percentage over the simulation time. nih.gov

Conformational changes: MD simulations can show how the ligand and target adapt to each other. Studies on other ligand-G4 DNA complexes have demonstrated that simulations can correctly predict how a ligand can perturb the target's topology. rsc.org This induced fit, where the target's binding pocket may change shape to better accommodate the ligand, is a critical aspect of molecular recognition that can be effectively studied with MD. nih.gov

In Silico Screening and Compound Design

In silico (computer-based) screening and rational compound design are modern approaches that accelerate the discovery of new drug candidates by computationally evaluating large numbers of molecules. nih.gov These methods have been applied to the xanthone scaffold to identify novel derivatives with desired biological activities.

Virtual screening (VS) involves docking a large library of compounds into the binding site of a target protein to identify potential "hits". nih.gov In one extensive study, a set of 272 xanthones, categorized by their substitution patterns (e.g., dioxygenated, trioxygenated, prenylated), was screened against a panel of fungal and viral enzymes. nih.gov This large-scale screening approach allows for the rapid identification of promising scaffolds; for instance, the results indicated that prenylated xanthones were particularly noteworthy hits for inhibiting the tested enzymes. nih.gov

Beyond screening existing libraries, computational methods are integral to the design of novel compounds. A molecular hybridization approach can be used, where chemical motifs from known active molecules are incorporated into a new scaffold. nih.gov For example, based on the structures of known MDM2-p53 disruptors, a library of novel 3,4-dioxygenated xanthones was designed and synthesized, leading to the identification of a potent p53-activating agent. nih.gov Structure-based screening and design approaches provide crucial molecular insights that help rationalize the synthesis of new derivatives, promoting the discovery of compounds with high specificity and activity for their intended targets. nih.gov

Advanced Research Applications and Future Perspectives for 9h Xanthen 9 One, 4,5 Dihydroxy and Xanthones

Development of Multifunctional Bioactive Compounds

The development of multifunctional bioactive compounds represents a promising frontier in therapeutic research. Xanthones, due to their diverse pharmacological activities, are prime candidates for this approach.

Natural xanthones have demonstrated a capacity for multifunctional activity. For instance, a study on xanthones from Garcinia mangostana revealed their potential in Alzheimer's disease therapy by inhibiting β-amyloid aggregation, acting as antioxidants, and chelating biometals. nih.gov Specifically, compounds like α-Mangostin, Gartanin, Garcinone C, and γ-Mangostin exhibited significant antioxidant properties and neuroprotective effects. nih.gov Another example is garcinone E, which acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). mdpi.com

The concept of "promiscuous binders" has been applied to xanthones, as they can interact with multiple protein receptors, leading to a variety of pharmacological effects against several diseases. mdpi.com This inherent multifunctionality is a key driver for their investigation. For example, 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX) has shown potential as a multifunctional cosmetic ingredient with anti-inflammatory, antioxidant, and anti-allergic properties. mdpi.comresearchgate.net It has demonstrated the ability to inhibit pro-inflammatory mediators and mitigate oxidative stress. mdpi.comresearchgate.net

The structural features of xanthones, such as prenylation and the presence of hydroxyl groups, are crucial for their bioactivity. mdpi.com Prenyl groups can enhance lipophilicity, improving interaction with biological membranes. frontiersin.org The position of these functional groups on the xanthone (B1684191) scaffold significantly influences their anticancer activity. mdpi.comnih.gov

Table 1: Examples of Multifunctional Bioactive Xanthones

| Compound | Source | Multifunctional Activities |

| α-Mangostin, Gartanin, Garcinone C, γ-Mangostin | Garcinia mangostana | Anti-Alzheimer's (Aβ aggregation inhibition, antioxidant, biometal chelation, neuroprotection) nih.gov |

| Garcinone E | Garcinia mangostana | Dual EGFR and VEGFR2 inhibition mdpi.com |

| 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX) | Synthetic | Anti-inflammatory, antioxidant, anti-allergic mdpi.comresearchgate.net |

Exploration of Novel Therapeutic Targets and Pathways

Research into xanthones is uncovering novel therapeutic targets and pathways, expanding their potential applications in medicine.

Xanthones have been shown to modulate various signaling pathways. For example, some natural xanthones can enhance insulin (B600854) sensitivity and regulate glucose metabolism through the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs) signaling pathways, suggesting their potential in diabetes management. mdpi.com

In the context of cancer, xanthone derivatives have been found to bind to multiple protein receptors, including cyclooxygenase, protein kinase, and topoisomerase, demonstrating their potential as anticancer agents. nih.gov Some synthetic xanthone derivatives have been designed to target G-quadruplex DNA structures in the promoter regions of oncogenes, inducing cancer cell cytotoxicity. acs.org

The anti-inflammatory properties of xanthones are also a significant area of investigation. nih.gov They have been shown to modulate the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which is involved in the cellular response to oxidative stress and inflammation. nih.gov

Furthermore, xanthones are being explored for their potential as anti-infective agents, with mechanisms including the disruption of microbial membranes and inhibition of viral replication. biomedgrid.com For instance, α-mangostin has shown efficacy against Staphylococcus aureus, including MRSA strains. biomedgrid.com

Biosynthetic Pathway Engineering and Synthetic Biology Approaches for Xanthone Production

The increasing demand for xanthones has spurred the development of biosynthetic pathway engineering and synthetic biology approaches to enhance their production.

The biosynthesis of xanthones in plants generally proceeds through the shikimate pathway, leading to the formation of a benzophenone (B1666685) intermediate which then undergoes cyclization to form the xanthone core. frontiersin.orgnih.govnih.gov This pathway can be either L-phenylalanine-dependent or -independent. nih.govnih.gov In fungi, the xanthone core is derived from polyketides. mdpi.com

Metabolic engineering and synthetic biology offer promising strategies for the sustainable production of xanthones. frontiersin.org By understanding the enzymes and reactions involved in the biosynthetic pathway, it is possible to engineer microorganisms like Escherichia coli or plants to produce specific xanthones in higher quantities. nih.govnih.govresearchgate.net For example, several biosynthetic enzymes from various organisms, including Hypericum spp., Centaurium erythraea, and Garcinia mangostana, have been characterized, providing valuable information for these engineering efforts. nih.gov

These approaches can help overcome the limitations of relying on natural sources, where the concentration of desired compounds can be low and variable. nih.gov The integration of elicitation, metabolic engineering, and the use of biosynthesized nanoparticles holds great potential for the large-scale and sustainable production of high-value phytochemicals like xanthones. researchgate.net

Chemoinformatics and High-Throughput Screening in Xanthone Discovery

Chemoinformatics and high-throughput screening (HTS) are powerful tools that are accelerating the discovery and development of new xanthone-based drugs.

Chemoinformatics involves the use of computational methods to analyze and manage large chemical datasets. nih.govresearchgate.netspringernature.comnih.gov These tools can be used to predict the properties of xanthone derivatives, generate virtual libraries for screening, and identify promising lead compounds. nih.govnih.gov By analyzing structure-activity relationships (SARs), chemoinformatics can guide the design of new xanthones with improved bioactivity and drug-like properties. rsc.org

High-throughput screening allows for the rapid testing of large libraries of compounds for their biological activity. nih.govelsevierpure.comacs.org This technology has been instrumental in identifying hit compounds from xanthone libraries with potential antitumor activity. nih.gov The combination of HTS with chemoinformatic analysis of the resulting data is a powerful strategy for efficient drug discovery. nih.gov

For example, UHPLC (Ultra-High-Performance Liquid Chromatography) methods have been developed for the fast and robust analysis of xanthones, which is crucial for quality control and for screening large numbers of samples. lcms.czthermofisher.com These analytical techniques, combined with computational approaches, are streamlining the process of identifying and optimizing new xanthone-based therapeutic agents.

Addressing Current Research Gaps and Future Challenges in Xanthone Chemistry and Biology

Despite the significant progress in xanthone research, several gaps and challenges remain to be addressed.

A major challenge is the poor aqueous solubility and limited in vivo validation of many promising xanthone compounds. biomedgrid.com Future research should focus on structural modifications and formulation strategies, such as the use of nanocarriers, to improve their pharmacokinetic properties. biomedgrid.com

While many xanthones have shown potent in vitro activity, there is a need for more extensive in vivo and clinical studies to validate their therapeutic efficacy and safety. mdpi.comresearchgate.net The biological data on many xanthones is still limited, and further investigation is required to understand their specific pharmacological actions and mechanisms of action. mdpi.com

The complete elucidation of the biosynthetic pathways for many xanthones is still an ongoing effort. frontiersin.orgnih.gov A deeper understanding of these pathways will be crucial for the successful application of synthetic biology and metabolic engineering for their production. nih.govnih.gov

Furthermore, while chemoinformatics and HTS have accelerated the discovery process, there is still a need to develop more accurate predictive models for the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of xanthones. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.